![molecular formula C11H9N3S B2509595 2-メチル-7-(2-チェニル)ピラゾロ[1,5-a]ピリミジン CAS No. 701202-41-7](/img/structure/B2509595.png)

2-メチル-7-(2-チェニル)ピラゾロ[1,5-a]ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

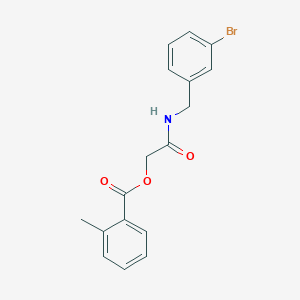

説明

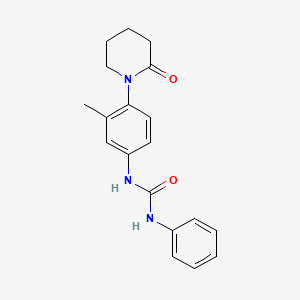

“2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their notable photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized using simpler and greener synthetic methodologies . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The synthesis of these compounds has been widely studied, and various synthesis pathways have been developed for their preparation and post-functionalization .

Molecular Structure Analysis

The molecular formula of “2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is C11H9N3S . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied extensively. For instance, the electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Physical And Chemical Properties Analysis

The average mass of “2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is 215.274 Da, and its monoisotopic mass is 215.051712 Da . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

抗炎症作用

ピリミジン、特にピラゾロ[1,5-a]ピリミジンは、抗炎症作用を含むさまざまな薬理作用を示すことが判明しています . これらの化合物は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなどの重要な炎症性メディエーターの発現と活性を阻害できます .

細胞内プロセスを研究するための蛍光分子

ピラゾロ[1,5-a]ピリミジンは、いくつかの重要な特性により、光学用途のための戦略的な化合物として特定されています . これらの化合物は、よりシンプルで環境に優しい合成方法と調整可能な光物理的特性を持っています . ピラゾロ[1,5-a]ピリミジンは、細胞内プロセスのダイナミクスを研究するためのツールとして使用できます .

ケモセンサー

ピラゾロ[1,5-a]ピリミジンにおけるヘテロ原子(B、N、O、またはS)は、イオンのための潜在的なキレート剤となります . この特性は、ケモセンサーの開発に利用できます .

有機発光ダイオード

ピラゾロ[1,5-a]ピリミジンは、有機発光ダイオードでの使用に適した特性を持っています . これらの化合物は、良好な固体状態での発光強度を可能にします .

生体高分子相互作用

ピラゾロ[1,5-a]ピリミジンを含む蛍光性複素環式化合物は、生体高分子相互作用を研究するために使用されてきました .

抗がん活性

ピリミジンは、抗がん活性について研究されてきました . 一部の誘導体は、細胞株に対して優れた抗がん活性を示し、アポトーシスによる細胞死をもたらしました .

作用機序

Target of Action

The primary targets of 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine are the enzymes TrkA and ALK2 . These enzymes play crucial roles in various cellular processes, including cell growth and differentiation .

Mode of Action

2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine interacts with its targets, TrkA and ALK2, by inhibiting their enzymatic activity . This inhibition results in changes to the normal functioning of these enzymes, affecting the cellular processes they regulate .

Biochemical Pathways

Given its inhibitory activity against trka and alk2, it is likely that it impacts pathways regulated by these enzymes .

Result of Action

The inhibition of TrkA and ALK2 by 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine leads to significant molecular and cellular effects. For instance, it has demonstrated potent antiproliferative activity against KM12 and EKVX cell lines .

将来の方向性

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Future research could focus on further exploring these applications and developing new synthetic routes for these compounds .

生化学分析

Biochemical Properties

2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, like other PPs, has been found to interact with various biomolecules. The nature of these interactions is largely influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors

Cellular Effects

Pps have been noted for their anticancer potential and enzymatic inhibitory activity . These compounds have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Molecular Mechanism

Pps have been found to have large absorption/emission intensities as a result of the intramolecular charge transfer (ICT) to/from the fused ring .

Temporal Effects in Laboratory Settings

Pps have been found to have good solid-state emission intensities, suggesting potential stability .

Metabolic Pathways

Pps have been found to have significant photophysical properties, suggesting potential involvement in light-related metabolic pathways .

特性

IUPAC Name |

2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBCDIVQGUULSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348076 |

Source

|

| Record name | 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701202-41-7 |

Source

|

| Record name | 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2509515.png)

![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)

![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B2509518.png)

![N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)

![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)

![3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509530.png)

![N-(2-methoxy-5-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509535.png)